molecular formula C15H17N5O2S B14940684 6-(3,4-Dimethoxyphenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

6-(3,4-Dimethoxyphenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B14940684
M. Wt: 331.4 g/mol
InChI Key: VCXOFHMZOMDPFN-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. Key structural features include:

  • Position 2: Methylsulfanyl (-SCH₃) group, which enhances lipophilicity and influences electronic properties .
  • Position 5: Methyl (-CH₃) substituent, a common moiety in bioactive triazolopyrimidines for steric stabilization .
  • Position 6: 3,4-Dimethoxyphenyl group, contributing to π-π stacking interactions and improved membrane permeability .
  • Position 7: Primary amine (-NH₂), a critical pharmacophore for hydrogen bonding in biological targets .

Properties

Molecular Formula

C15H17N5O2S

Molecular Weight

331.4 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-5-methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C15H17N5O2S/c1-8-12(9-5-6-10(21-2)11(7-9)22-3)13(16)20-14(17-8)18-15(19-20)23-4/h5-7H,16H2,1-4H3

InChI Key

VCXOFHMZOMDPFN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1C3=CC(=C(C=C3)OC)OC)N)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethoxyphenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,4-dimethoxyphenylhydrazine with 5-methyl-2-(methylsulfanyl)pyrimidine-4,6-dione in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or toluene, and the mixture is heated to reflux for several hours to facilitate cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Key Structural Features and Reactivity

The compound features a triazolopyrimidine core fused with a dimethoxyphenyl group and a methylsulfanyl substituent . Its reactivity is influenced by:

  • Electron-rich nitrogen atoms in the triazole and pyrimidine rings

  • Methylsulfanyl group (SMe), which can undergo oxidation or nucleophilic substitution

  • Dimethoxyphenyl moiety , susceptible to demethylation or electrophilic aromatic substitution

  • Amine group at position 7, capable of protonation, acylation, or nucleophilic attack

Oxidation of the Methylsulfanyl Group

The SMe group can oxidize to sulfoxide (S(O)Me) or sulfone (SO₂Me) under oxidizing conditions (e.g., hydrogen peroxide, mCPBA). This reaction is critical for modifying lipophilicity and biological activity .

Table 1: Oxidation Pathways

Reaction TypeReagentProduct
SMe → SO₂MeH₂O₂, AcOHSulfone derivative
SMe → SO₂MemCPBASulfone derivative

Demethylation of Dimethoxyphenyl Group

The 3,4-dimethoxyphenyl moiety is prone to acid-catalyzed demethylation , yielding catechol derivatives. This reaction alters the compound’s solubility and electronic properties.

Table 2: Demethylation Conditions

ReagentTemperatureTimeProduct
HBr, AcOH100°C4–6 hCatechol derivative
BCl₃-10°CN/APartial demethylation

Amination at Position 7

The 7-amine group can undergo acylation or alkylation to form amides or quaternary ammonium salts, respectively. These modifications may enhance binding affinity to biological targets .

Example Reaction :

R-NH₂+R’COClEt₃NR-NH-COR’\text{R-NH₂} + \text{R'COCl} \xrightarrow{\text{Et₃N}} \text{R-NH-COR'}

Substitution at the Pyrimidine Ring

The triazolopyrimidine core may participate in nucleophilic aromatic substitution at positions adjacent to electron-withdrawing groups (e.g., SMe). This reaction is rare but possible under forcing conditions .

Biological Interactions and Reaction Mechanisms

The compound’s biological activity (e.g., CDK inhibition) involves interactions with protein targets. Key mechanisms include:

  • Hydrogen bonding with enzyme active sites (e.g., via the amine group)

  • Nonpolar interactions mediated by the methylsulfanyl and dimethoxyphenyl groups

  • Covalent binding to cysteine residues in proteins (via activated intermediates like thioamides)

Table 3: Biological Target Engagement

Target ProteinInteraction TypeKey Functional Group Involved
CDKsHydrogen bondingNH₂ group
GyraseHydrophobic interactionsDimethoxyphenyl, SMe

Scientific Research Applications

6-(3,4-Dimethoxyphenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethoxyphenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the triazole and pyrimidine rings allows for strong interactions with nucleic acids and proteins, potentially disrupting key biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares substituents and bioactivities of related triazolopyrimidines:

Compound Name Position 2 Position 5 Position 6 Position 7 Substituent Key Bioactivity/Application Reference ID
Target Compound Methylsulfanyl (-SCH₃) Methyl 3,4-Dimethoxyphenyl -NH₂ Not specified in evidence -
N-(4-Methoxyphenethyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine - Phenyl 4-Methoxyphenethyl -NH₂ Anti-tubercular
5-Methyl-N-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine - Methyl - 2-Naphthylamine Structural diversity exploration
N-(3-Chlorophenyl)-5-methyl-2-((dimethylamino)methyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (94) Dimethylaminomethyl Methyl - 3-Chlorophenylamine Plasmodium falciparum DHODH inhibition (IC₅₀ = 12 nM)
5-Methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine - Methyl - 4-Trifluoromethylphenylamine Antimalarial candidate
N-(benzo[b]thiophen-5-yl)-6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (D2) - Methyl Ethyl Benzo[b]thiophen-5-ylamine Kinase inhibition (preclinical)

Key Differences and Structure-Activity Relationships (SAR)

  • Position 2: Methylsulfanyl in the target compound offers moderate electron-withdrawing effects compared to dimethylaminomethyl in compound 94 (), which may enhance solubility but reduce metabolic stability .
  • Position 6 : The 3,4-dimethoxyphenyl group distinguishes the target from analogues with simple phenyl () or halogenated aryl groups (). Methoxy groups improve lipophilicity and may enhance CNS penetration compared to polar substituents like sulfonamides () .
  • Position 7 : Primary amine in the target contrasts with bulkier substituents (e.g., 2-naphthyl in ), which may hinder target binding but improve selectivity .

Biological Activity

The compound 6-(3,4-Dimethoxyphenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a member of the triazole family and has garnered attention for its potential biological activities. This article reviews its pharmacological properties, synthesis methods, and biological evaluations based on various studies.

Chemical Structure

The compound's structure includes a triazole ring fused with a pyrimidine moiety, which is known to influence its biological activity. The presence of the 3,4-dimethoxyphenyl group and the methylsulfanyl substituent are critical for its interactions with biological targets.

Anticancer Properties

Several studies have indicated that compounds containing triazole and pyrimidine scaffolds exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated potent activity against MCF-7 (breast cancer) and Bel-7402 (hepatoma) cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways including the modulation of signaling cascades related to cell survival and death .

CompoundCell LineIC50 (µM)Reference
6-(3,4-Dimethoxyphenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amineMCF-7TBDTBD
Related Triazole CompoundBel-740215.6

Antimicrobial Activity

Research has shown that triazole derivatives exhibit antimicrobial properties against a range of pathogens. The compound may also possess similar activities due to structural similarities with other known antimicrobial agents. For example, studies have reported that certain triazole derivatives can inhibit bacterial growth effectively .

Enzyme Inhibition

Enzyme inhibition studies suggest that this compound could act as an inhibitor for specific enzymes involved in cancer metabolism or microbial resistance mechanisms. The inhibition of dihydroorotate dehydrogenase (DHODH) has been noted in related compounds, indicating potential applications in immunosuppressive therapy or as antiviral agents .

Synthesis

The synthesis of 6-(3,4-Dimethoxyphenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions that include the formation of the triazole ring followed by the introduction of the phenyl and methylsulfanyl groups. Various synthetic routes have been explored to optimize yield and purity .

Case Studies

In a notable study involving related compounds, researchers synthesized a series of triazole derivatives and evaluated their anticancer activities. The findings indicated that modifications to the phenyl substituents significantly impacted cytotoxic potency against cancer cells. Such studies underline the importance of structural diversity in enhancing biological activity .

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